molecular formula C17H15N3OS B2848463 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide CAS No. 861208-76-6

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide

Cat. No.: B2848463
CAS No.: 861208-76-6
M. Wt: 309.39
InChI Key: SCXOGBIFTJUYNX-UHFFFAOYSA-N
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Description

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide is a chemical compound with the molecular formula C17H16N3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide typically involves the reaction of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide is unique due to the presence of both the thiazole ring and the hydrazide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)13-9-5-2-6-10-13/h1-10H,11,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXOGBIFTJUYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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